N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
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Overview
Description
N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridazine core, a piperidine ring, and a cyclopropyl group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the cyclization of a hydrazine derivative with an appropriate diketone to form the triazolopyridazine coreThe final step involves the incorporation of the cyclopropyl group via cyclopropanation reactions under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Investigated for their antibacterial properties
Uniqueness: N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is unique due to its specific combination of a triazolopyridazine core, a piperidine ring, and a cyclopropyl group. This unique structure contributes to its distinctive chemical properties and biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C14H18N6O |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H18N6O/c21-14(16-11-3-4-11)10-2-1-7-19(8-10)13-6-5-12-17-15-9-20(12)18-13/h5-6,9-11H,1-4,7-8H2,(H,16,21) |
InChI Key |
BZNKGIBZVGQJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4CC4 |
Origin of Product |
United States |
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